Methyl 2-methyl-6-(methylthio)nicotinate
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Overview
Description
Methyl 2-methyl-6-(methylthio)nicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a methyl group at the 2-position and a methylthio group at the 6-position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(methylthio)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcohol solvent, adjusting the pH to ≤1, and maintaining the reaction temperature between 80°C to 100°C. The reaction proceeds to form 6-methylnicotinic acid ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors to mix the reactants and maintain the required temperature and pH conditions. The reaction mixture is then subjected to purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Methyl 2-methyl-6-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the modulation of enzymatic activities and signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain relief.
Methyl 6-methylnicotinate: Similar in structure but lacks the methylthio group.
Uniqueness
Methyl 2-methyl-6-(methylthio)nicotinate is unique due to the presence of both a methyl group and a methylthio group on the nicotinate ring. This structural feature imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
methyl 2-methyl-6-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-6-7(9(11)12-2)4-5-8(10-6)13-3/h4-5H,1-3H3 |
InChI Key |
QMJZNPMTXKBXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC)C(=O)OC |
Origin of Product |
United States |
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